Adamantane, 1-(1-piperazinyl)-, dihydrochloride
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Description
Adamantane, 1-(1-piperazinyl)-, dihydrochloride is a synthetic compound with a variety of applications in scientific research and drug development. Adamantane is a cyclic hydrocarbon with a molecular formula of C10H20N2Cl2. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 308-309°C. Adamantane has been extensively studied due to its unique molecular structure, which has allowed it to be used in a wide range of applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis Techniques : Adamantane derivatives, such as N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin), are synthesized using methods involving amidation and N-alkylation, starting from 2-chloropyrimidine and adamantane carbonyl chloride. This method is noted for its efficiency in reducing workups and steps, yielding good results (Su, Guo, Yang, & Cui, 2011).
- Synthesis for Pharmaceutical Intermediates : Adamantane derivatives have been synthesized for use as intermediates in pharmaceuticals, including inhibitors of 11-β-hydroxysteroid dehydrogenase-1, demonstrating a high-yield and scalable process (Becker, Engstrom, Kerdesky, Tolle, Wagaw, & Wang, 2008).
Biological Activity and Applications
- Antiviral and Anti-Parkinson Drugs : Adamantane derivatives, especially those containing nitrogen heterocycles, are of interest due to their applications as antiviral and anti-Parkinson drugs. The synthesis methods for these compounds focus on adamantylation of piperidine, piperazine, or morpholine (Butov & Mokhov, 2014).
- Antimicrobial and Anti-HIV Activity : Certain adamantane derivatives have shown significant antimicrobial and anti-HIV activity, with specific compounds demonstrating substantial reduction in viral replication (El-Emam, Al-Deeb, Al-Omar, & Lehmann, 2004).
- Potential in Ebola Virus Research : Adamantane dipeptide piperazines have been identified as inhibitors targeting the Ebola virus receptor, with modified derivatives showing improved in vitro properties and high activity against Ebola virus infection (Liu, Tian, Lee, Krishnan, Wang, Whelan, Mevers, Soloveva, Dedic, Liu, & Cunningham, 2018).
- Significance in Clinical Practice : The adamantane structure forms the backbone of various compounds used in clinical practice, such as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's disease, underlining the versatility and significance of adamantane derivatives in medicine (Spilovska, Zemek, Korábečný, Nepovimova, Soukup, Windisch, & Kuča, 2016).
Materials Science and Engineering
- Applications in Materials Science : Adamantane and its derivatives play a role in materials science, such as in the synthesis of highly stable nanoporous covalent triazine-based frameworks for carbon dioxide sorption and separation, demonstrating exceptional thermal stability and significant adsorption properties (Bhunia, Boldog, Möller, & Janiak, 2013).
Properties
IUPAC Name |
1-(1-adamantyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,1-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVNQMFDMASIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184615 |
Source
|
Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30537-92-9 |
Source
|
Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030537929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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